

Solubility Profile of 2,5-Dimethoxybenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethoxybenzaldehyde

Cat. No.: B135726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,5-dimethoxybenzaldehyde** in various organic solvents. An understanding of its solubility is crucial for applications in organic synthesis, pharmaceutical research, and drug development, particularly in processes such as reaction optimization, purification, and formulation. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of 2,5-Dimethoxybenzaldehyde

The following tables summarize the known quantitative and qualitative solubility of **2,5-dimethoxybenzaldehyde**. The data has been compiled from scientific literature and chemical databases. It is important to note that quantitative data for this compound in many common organic solvents is not extensively published, highlighting the value of the experimental protocol provided in this guide.

Table 1: Quantitative Solubility Data for 2,5-Dimethoxybenzaldehyde

Solvent	Chemical Formula	Molar Mass (g/mol)	Boiling Point (°C)	Solubility	Temperature (°C)
Water	H ₂ O	18.02	100	795 mg/L	25
Nitromethane	CH ₃ NO ₂	61.04	101.2	~45.5 g / 100 g	Not Specified
Acetic Acid	CH ₃ COOH	60.05	118	~20 g / 100 mL	Not Specified
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	34.6	< 10 g / 100 mL	20
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	34.6	~300 g / 100 mL	Boiling

Table 2: Qualitative Solubility Data for **2,5-Dimethoxybenzaldehyde**

Solvent	Classification	Solubility
Chloroform	Chlorinated	Soluble[1][2][3][4]
Methanol	Polar Protic	Soluble[1][2][3][4]
Ethanol	Polar Protic	Soluble
Ethanol/Water (50:50)	Polar Protic Mixture	Soluble (used for recrystallization)
Acetone	Polar Aprotic	Soluble

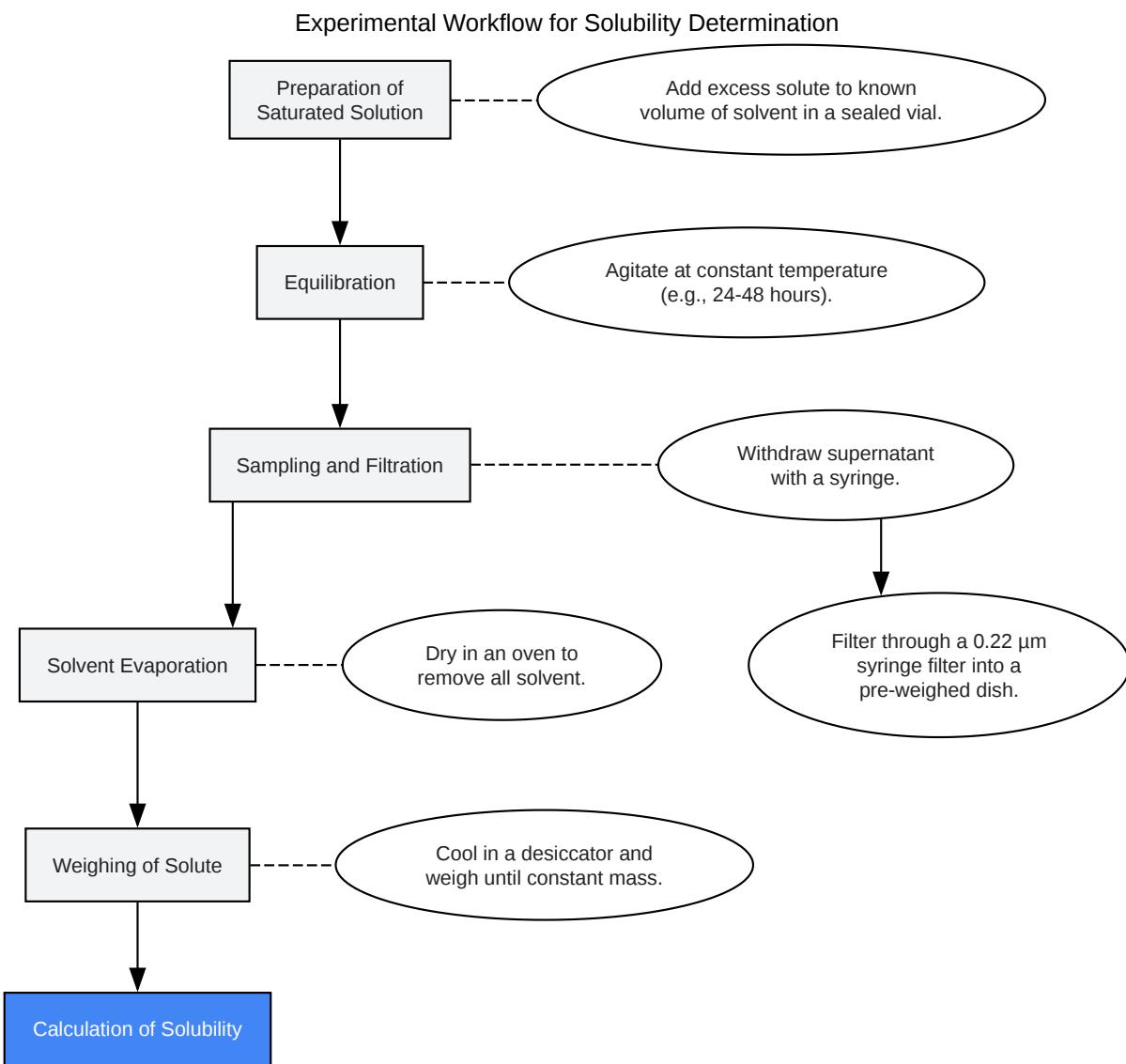
Note: "Soluble" indicates that the source material qualitatively describes the compound as soluble without providing a specific quantitative value. The anecdotal data for diethyl ether at boiling point suggests a very high solubility.

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol outlines a reliable gravimetric method for determining the solubility of **2,5-dimethoxybenzaldehyde** in a given organic solvent. This method is based on the principle of creating a saturated solution at a controlled temperature and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

- **2,5-Dimethoxybenzaldehyde** (analytical grade)
- Selected organic solvent (analytical grade)
- Analytical balance (accurate to ± 0.0001 g)
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Constant temperature shaker or water bath
- Syringe filters (0.22 μm , solvent-compatible)
- Syringes
- Pre-weighed evaporation dishes or beakers
- Drying oven
- Desiccator


Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2,5-dimethoxybenzaldehyde** to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.

- Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.
- Sample Collection and Filtration:
 - Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
 - Attach a 0.22 µm syringe filter to the syringe.
 - Dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.
- Solvent Evaporation and Mass Determination:
 - Place the evaporation dish in a drying oven set to a temperature that is well below the boiling point of **2,5-dimethoxybenzaldehyde** but sufficient to evaporate the solvent. Ensure the oven is in a well-ventilated area or fume hood.
 - Continue drying until all the solvent has evaporated.
 - Transfer the evaporation dish to a desiccator to cool to room temperature.
 - Weigh the evaporation dish containing the dried solute on an analytical balance.
 - Repeat the drying and weighing steps until a constant mass is obtained (i.e., the difference between consecutive weighings is negligible).
- Calculation of Solubility:
 - Calculate the mass of the dissolved **2,5-dimethoxybenzaldehyde** by subtracting the initial mass of the empty evaporation dish from the final constant mass.

- Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solute by the volume of the filtered saturated solution.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the gravimetric determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciencebuddies.org [sciencebuddies.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- To cite this document: BenchChem. [Solubility Profile of 2,5-Dimethoxybenzaldehyde in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135726#solubility-of-2-5-dimethoxybenzaldehyde-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com